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Compound of Interest

Compound Name: 2-Propylpiperidine

Cat. No.: B1200539 Get Quote

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-
propylpiperidine derivatives, with a primary focus on their interaction with nicotinic

acetylcholine receptors (nAChRs). The information is intended for researchers, scientists, and

drug development professionals.

Introduction to 2-Propylpiperidine (Coniine)
2-Propylpiperidine, commonly known as coniine, is a neurotoxic piperidine alkaloid naturally

found in plants such as poison hemlock (Conium maculatum). It acts as an antagonist at

nicotinic acetylcholine receptors, leading to the inhibition of the nervous system and potentially

causing respiratory paralysis. The piperidine scaffold is a highly privileged structure in

medicinal chemistry, appearing in numerous clinically approved drugs. Understanding the SAR

of 2-propylpiperidine derivatives is crucial for the development of novel therapeutic agents

targeting nAChRs and other biological targets.

Comparative Biological Activity of 2-
Propylpiperidine Derivatives
The biological activity of 2-propylpiperidine and its analogs is significantly influenced by

stereochemistry and substitutions on both the piperidine ring and the propyl side chain. The

primary target of coniine is the nAChR, and its affinity can vary between different nAChR

subtypes, such as those found in muscle and neuronal tissues.
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Below is a summary of the inhibitory concentrations (IC50) of coniine at different nicotinic

receptors. This data highlights the difference in activity between the enantiomers of coniine and

its activity at various nAChR subtypes.

Compound Receptor Source IC50 (µM)

(S)-(+)-Coniine
Rat Diaphragm (Muscle

nAChR)
314

(S)-(+)-Coniine
Chick Thigh Muscle (Muscle

nAChR)
70

(S)-(+)-Coniine
Maternal Rat Brain (Neuronal

nAChR)
1100

(S)-(+)-Coniine
Fetal Rat Brain (Neuronal

nAChR)
820

(S)-(+)-Coniine Chick Brain (Neuronal nAChR) 270

Data sourced from studies on

the comparative binding of

coniine to nicotinic receptors.

[1]

Structure-Activity Relationship Insights
While comprehensive quantitative SAR data for a wide range of synthetic 2-propylpiperidine
derivatives is limited in the public domain, several key relationships can be inferred from

existing studies on piperidine alkaloids and related compounds:

Stereochemistry at C2: The stereochemistry of the 2-position is critical for biological activity.

For coniine, the (S)-enantiomer is generally considered the more active form.

Length and Branching of the 2-Alkyl Chain: Modification of the propyl group at the 2-position

can significantly impact potency and selectivity. Increasing or decreasing the chain length, as

well as introducing branching, can alter the fit of the molecule within the nAChR binding

pocket.
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Substitution on the Piperidine Ring: Introducing substituents at other positions on the

piperidine ring can modulate activity. For example, hydroxylation or the introduction of other

functional groups can alter the pharmacokinetic and pharmacodynamic properties of the

molecule.

N-Substitution: The nitrogen atom of the piperidine ring is a key site for modification. N-

alkylation or N-acylation can influence the compound's basicity and its interaction with the

receptor, potentially altering its agonist or antagonist profile.

Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of 2-
propylpiperidine derivatives. Below are protocols for key experiments used to determine the

affinity and functional activity of these compounds at nicotinic acetylcholine receptors.

Radioligand Binding Assay for nAChR Affinity (Ki
Determination)
This assay determines the binding affinity of a test compound by measuring its ability to

displace a radiolabeled ligand from the receptor.

Materials:

Membrane Preparation: Homogenates from rat cerebral cortex or transfected cell lines

expressing specific nAChR subtypes (e.g., α4β2, α7).

Radioligand: A high-affinity nAChR ligand such as [³H]epibatidine or [³H]cytisine.

Test Compounds: 2-Propylpiperidine derivatives at various concentrations.

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine).

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

Filtration System: Glass fiber filters and a vacuum manifold.

Scintillation Counter.
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Procedure:

In a 96-well plate, combine the membrane preparation, assay buffer, and varying

concentrations of the test compound or control.

Add the radioligand to initiate the binding reaction.

Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room

temperature).

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity

using a scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis.

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
for nAChR Functional Activity (EC50/IC50
Determination)
This assay measures the functional effect of a compound (agonist or antagonist) on nAChR ion

channel activity in Xenopus oocytes expressing the target receptor subtype.

Materials:

Xenopus laevis oocytes.

cRNA for the desired nAChR subunits (e.g., human α7, α4β2).
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Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM

HEPES, pH 7.4.

Agonist: Acetylcholine or another suitable nAChR agonist.

Test Compounds: 2-Propylpiperidine derivatives.

TEVC setup: Including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data

acquisition system, and perfusion system.

Procedure:

Prepare and inject Xenopus oocytes with the cRNA for the nAChR subunits of interest and

incubate for 2-7 days to allow for receptor expression.

Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3

M KCl (one for voltage recording, one for current injection).

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

To determine agonist activity (EC50), perfuse the oocyte with increasing concentrations of

the test compound and record the induced current.

To determine antagonist activity (IC50), perfuse the oocyte with a fixed concentration of an

agonist (e.g., the EC50 concentration of acetylcholine) in the presence of increasing

concentrations of the test compound and record the inhibition of the agonist-induced current.

Plot the concentration-response data and fit to a sigmoidal dose-response curve to

determine the EC50 or IC50 value.
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Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
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Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.
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Workflow for Structure-Activity Relationship Studies
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Caption: General experimental workflow for SAR studies of 2-propylpiperidine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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